5-[1-[(4-Methylphenyl)methyl]-3-pyrazolyl]-2-phenylthiazole
Description
Properties
IUPAC Name |
5-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]-2-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3S/c1-15-7-9-16(10-8-15)14-23-12-11-18(22-23)19-13-21-20(24-19)17-5-3-2-4-6-17/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZNGPNGQZVFPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)C3=CN=C(S3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-[(4-Methylphenyl)methyl]-3-pyrazolyl]-2-phenylthiazole can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . The general reaction scheme involves the coupling of a pyrazole derivative with a thiazole derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[1-[(4-Methylphenyl)methyl]-3-pyrazolyl]-2-phenylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or thiazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound. Substitution reactions can result in a variety of substituted pyrazole or thiazole derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 5-[1-[(4-Methylphenyl)methyl]-3-pyrazolyl]-2-phenylthiazole serves as an important intermediate in the synthesis of more complex molecules. Its unique structure is beneficial for developing new compounds with desired properties.
Biology
- Bioactive Properties : Research indicates that this compound exhibits potential antibacterial, antifungal, and antiviral activities. It has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial effects .
- Anticonvulsant Activity : Some derivatives of thiazoles have demonstrated anticonvulsant properties, suggesting that similar compounds may also exhibit such effects. The structure-activity relationship (SAR) studies indicate that certain substituents enhance biological activity against seizures .
Medicine
- Therapeutic Agent Development : The compound is being explored for its potential in medicinal chemistry, particularly in developing new therapeutic agents targeting various diseases. Its ability to modulate enzyme activity makes it a candidate for drug development .
- Cytotoxic Activity : Studies have shown that certain thiazole derivatives can exhibit significant cytotoxicity against cancer cell lines, making them candidates for further investigation in cancer therapy .
Industrial Applications
- Material Development : Due to its chemical stability and reactivity, this compound can be utilized in the development of new materials such as polymers and coatings.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
- A study published in MDPI explored thiazoles as treatment drugs, highlighting their effectiveness against various biological targets including enzymes involved in cell wall synthesis and cancer cell proliferation .
- Another research article focused on the SAR analysis of thiazole-integrated compounds demonstrating significant anticonvulsant activity, providing insights into how structural modifications can enhance bioactivity .
Mechanism of Action
The mechanism of action of 5-[1-[(4-Methylphenyl)methyl]-3-pyrazolyl]-2-phenylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Substituent Effects on Thiazole Derivatives
Key Observations:
- Electronic Effects : Fluorine (electron-withdrawing) and methyl/methoxy (electron-donating) groups influence solubility and receptor interactions. For example, fluorinated analogs may exhibit stronger binding to hydrophobic pockets .
Isostructural and Pharmacologically Active Derivatives
Table 2: Isostructural Compounds and Activities
Key Observations:
- Isostructurality : Compounds 4 and 5 () share similar crystal packing (triclinic, P̄1 symmetry), suggesting predictable solid-state behavior for derivatives .
Biological Activity
5-[1-[(4-Methylphenyl)methyl]-3-pyrazolyl]-2-phenylthiazole, a compound belonging to the thiazole class, has garnered significant attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and research findings.
Overview of the Compound
This compound is characterized by a unique structure that combines a pyrazole ring with a thiazole moiety, which is known for its potential therapeutic applications. The compound's IUPAC name is 5-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]-2-phenyl-1,3-thiazole, and its molecular formula is CHNS .
Synthesis Methods
The synthesis of this compound can be achieved through various methodologies, including:
- Suzuki–Miyaura Coupling Reaction : This method involves the formation of carbon-carbon bonds using palladium catalysts and boron reagents under mild conditions .
- Alternative Synthetic Routes : Other methods include oxidative reactions and substitution reactions that modify the pyrazole or thiazole rings .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in critical biological pathways, such as bacterial cell wall synthesis, leading to antibacterial effects. Additionally, it has shown potential in modulating receptor activities associated with various diseases .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infections .
Antitumor Activity
The compound has been evaluated for its anticancer properties across multiple studies. Notably:
- Inhibition of Cancer Cell Proliferation : Studies have shown that certain derivatives of thiazoles exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC values for some thiazole derivatives were reported as low as 2.57 µM for MCF-7 cells .
- Mechanisms of Action : The anticancer effects are believed to stem from the compound's ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth .
Antioxidant Activity
In addition to antimicrobial and anticancer properties, this compound has been studied for its antioxidant capabilities. This activity is crucial in combating oxidative stress-related diseases .
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with similar compounds can be made:
| Compound Name | Structure | IC (µM) | Biological Activity |
|---|---|---|---|
| Compound A | Thiazole derivative | 6.77 (MCF-7) | Antitumor |
| Compound B | Pyrazole derivative | 10.00 (HepG2) | Anticancer |
| This compound | Unique thiazole-pyrazole hybrid | 2.57 (MCF-7) | Antitumor, Antimicrobial |
This table illustrates the superior activity of the compound compared to other derivatives, emphasizing its potential as a therapeutic agent.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Antimicrobial Evaluation : A study demonstrated that derivatives of thiazoles significantly inhibited bacterial growth, with specific focus on their structure-activity relationship (SAR) indicating that modifications on the phenyl ring enhance activity .
- Cytotoxicity Assessment : Research on various thiazole derivatives showed promising results against cancer cell lines, with some exhibiting IC values lower than established chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact at the molecular level, revealing potential pathways for drug development .
Q & A
Q. What are the key synthetic strategies for constructing the pyrazole-thiazole core in 5-[1-[(4-Methylphenyl)methyl]-3-pyrazolyl]-2-phenylthiazole?
- Methodological Answer : The pyrazole-thiazole core is typically synthesized via cyclocondensation or multi-step functionalization. For example:
- Pyrazole Formation : React 4-methylphenylmethyl hydrazine derivatives with β-keto esters or α,β-unsaturated ketones under reflux in ethanol to form substituted pyrazoles .
- Thiazole Assembly : Use Hantzsch thiazole synthesis, reacting thiourea with α-halo ketones (e.g., phenacyl bromides) in polar solvents like DMF .
- Coupling : Link the pyrazole and thiazole moieties via Suzuki-Miyaura cross-coupling or nucleophilic substitution, using Pd catalysts for aryl-aryl bonds .
- Purity Validation : Confirm via elemental analysis (C, H, N), IR (C=N/C-S stretches at 1600–1650 cm⁻¹), and NMR (pyrazole C-H protons at δ 6.5–7.5 ppm) .
Q. How can researchers optimize reaction conditions to improve yields of this compound?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency compared to ethanol or THF .
- Catalyst Selection : Pd(PPh₃)₄ for coupling reactions improves cross-coupling efficiency (yields >75% vs. <50% without) .
- Temperature Control : Maintain reflux (80–100°C) for cyclization steps; higher temperatures risk decomposition .
- Workup : Acid-base extraction removes unreacted starting materials, while recrystallization (e.g., ethanol/water) ensures purity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl or pyrazole rings) influence the bioactivity of this compound derivatives?
- Methodological Answer :
- Substituent Effects :
- Approach : Use molecular docking (AutoDock Vina) and MD simulations to map interactions with targets like fungal lanosterol demethylase (PDB:3LD6) .
Q. How can researchers resolve contradictions in reported synthetic yields or purity data for this compound?
- Methodological Answer :
- Analytical Cross-Validation : Combine HPLC (≥95% purity), LC-MS (m/z 377.1 [M+H]⁺), and elemental analysis (e.g., C: 66.3% calc. vs. 65.8% obs.) to verify batch consistency .
- Reaction Monitoring : Use in-situ FTIR to detect intermediates (e.g., thioamide at 1250 cm⁻¹) and optimize reaction halts .
- Contradiction Case : reports 85% yield with Pd catalysis, while solvent-free methods yield 60%—attributed to solvent polarity effects on transition-state stabilization .
Experimental Design & Data Analysis
Q. What in vitro assays are most suitable for evaluating the antifungal potential of this compound?
- Methodological Answer :
- Broth Microdilution (CLSI M27) : Test against Candida albicans (MIC range: 2–32 μg/mL) .
- Time-Kill Curves : Monitor log₁₀ CFU reduction over 24h to assess fungicidal vs. fungistatic activity .
- Resistance Profiling : Compare efficacy against fluconazole-resistant strains (e.g., C. glabrata ATCC 2001) .
Q. How can computational methods guide the design of analogs with improved pharmacokinetic properties?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
